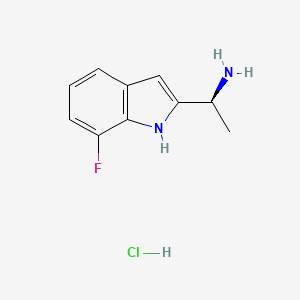![molecular formula C20H32ClNO3 B13573095 2-(4-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methylpropyl}phenyl)-2-methylpropanoicacidhydrochloride](/img/structure/B13573095.png)
2-(4-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methylpropyl}phenyl)-2-methylpropanoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methylpropyl}phenyl)-2-methylpropanoic acid hydrochloride is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes a morpholine ring and a phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methylpropyl}phenyl)-2-methylpropanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials
Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving a suitable diol and an amine under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst.
Acidification: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
2-(4-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methylpropyl}phenyl)-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride), solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated phenyl derivatives, alcohols, and carboxylic acids.
科学研究应用
2-(4-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methylpropyl}phenyl)-2-methylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 2-(4-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methylpropyl}phenyl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
相似化合物的比较
Similar Compounds
- (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride
- 4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid
Uniqueness
Compared to similar compounds, 2-(4-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methylpropyl}phenyl)-2-methylpropanoic acid hydrochloride stands out due to its specific substitution pattern on the phenyl ring and the presence of the morpholine ring. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C20H32ClNO3 |
|---|---|
分子量 |
369.9 g/mol |
IUPAC 名称 |
2-[4-[3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methylpropyl]phenyl]-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C20H31NO3.ClH/c1-14(11-21-12-15(2)24-16(3)13-21)10-17-6-8-18(9-7-17)20(4,5)19(22)23;/h6-9,14-16H,10-13H2,1-5H3,(H,22,23);1H/t14?,15-,16+; |
InChI 键 |
FWNSHGDCPHSXRK-XSEGPNBXSA-N |
手性 SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C(=O)O.Cl |
规范 SMILES |
CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



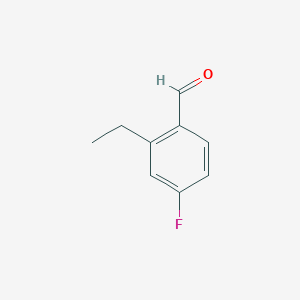
![N-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-2-phenylacetamide](/img/structure/B13573039.png)

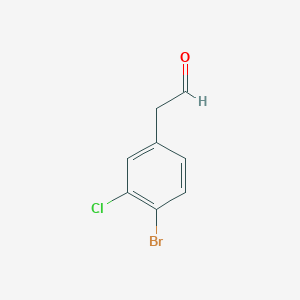
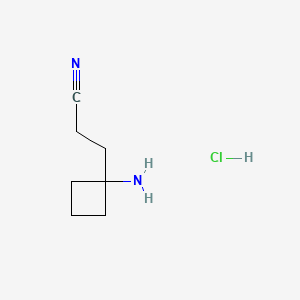
![3-Azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B13573062.png)

![3-[4-Chloro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13573074.png)


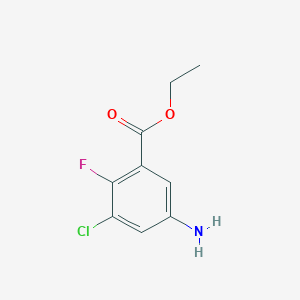
![tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride](/img/structure/B13573103.png)
